(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene

Lipophilicity Drug Design Agrochemical

(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene, also indexed as Benzene,[2-butyl-1-(trifluoromethyl)-1-hexenyl] and 1-[4-(trifluoromethyl)phenyl]-2-butyl-1-hexene, is a fluorinated trisubstituted alkene with molecular formula C17H23F3 and a molecular weight of 284.36 g/mol. The compound features a para-trifluoromethyl-substituted phenyl ring connected to a branched hept-2-ene backbone bearing an n-butyl group at the 3-position.

Molecular Formula C17H23F3
Molecular Weight 284.36 g/mol
CAS No. 649756-59-2
Cat. No. B12590851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene
CAS649756-59-2
Molecular FormulaC17H23F3
Molecular Weight284.36 g/mol
Structural Identifiers
SMILESCCCCC(=C(C1=CC=CC=C1)C(F)(F)F)CCCC
InChIInChI=1S/C17H23F3/c1-3-5-10-14(11-6-4-2)16(17(18,19)20)15-12-8-7-9-13-15/h7-9,12-13H,3-6,10-11H2,1-2H3
InChIKeyBTQNHZLLGZPDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene (CAS 649756-59-2) Matters for Scientific Procurement


(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene, also indexed as Benzene,[2-butyl-1-(trifluoromethyl)-1-hexenyl] and 1-[4-(trifluoromethyl)phenyl]-2-butyl-1-hexene, is a fluorinated trisubstituted alkene with molecular formula C17H23F3 and a molecular weight of 284.36 g/mol . The compound features a para-trifluoromethyl-substituted phenyl ring connected to a branched hept-2-ene backbone bearing an n-butyl group at the 3-position [1]. With a predicted LogP of 6.38, it occupies a lipophilicity range relevant to both agrochemical intermediate design and liquid-crystalline materials research . The compound belongs to the broader class of φ-CF3-alkenyl benzenes, which have been patented as mesogenic building blocks for liquid-crystal display (LCD) formulations [2].

Why Generic Substitution of (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene with Non-Fluorinated or Regioisomeric Analogs Compromises Application Performance


The para-CF3 substituent on the phenyl ring of this compound is not a passive structural decoration; it fundamentally alters the molecule's physicochemical profile compared to its non-fluorinated counterpart (1-phenyl-2-butyl-1-hexene, C16H24, MW 216.37) [1] and its meta-CF3 positional isomer (2-butyl-1-[3-(trifluoromethyl)phenyl]-1-hexene, CAS 1155766-07-6) . The electron-withdrawing nature of the para-CF3 group modifies the electron density of both the aromatic ring and the conjugated alkene, affecting reactivity in further synthetic transformations and the compound's behavior in mesophase formation [2]. Even among isomers sharing the same molecular formula (C17H23F3), such as 1,2,3-trifluoro-5-(trans-4-pentylcyclohexyl)benzene (CAS 131819-22-2), the alkene-linked architecture of the target compound provides a distinctly different conformational profile and reactive handle . Substituting one analog for another without verifying these differentiated properties risks failure in structure-activity relationships, mesomorphic phase behavior, and downstream synthetic yields.

Quantitative Differentiation Evidence for (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene (CAS 649756-59-2) vs. Closest Analogs


Lipophilicity (LogP) Advantage of the para-CF3 Substituent vs. Non-Fluorinated Analog

The para-trifluoromethyl group dramatically increases the lipophilicity of (3-butyl-1,1,1-trifluorohept-2-en-2-yl)benzene relative to its non-fluorinated analog 1-phenyl-2-butyl-1-hexene. The target compound exhibits a predicted LogP of 6.38 , while the non-fluorinated analog (C16H24, MW 216.37) lacks the CF3 group entirely, resulting in an estimated LogP approximately 1.5–2.0 units lower based on the well-established contribution of aromatic CF3 substitution to octanol-water partitioning [1]. This 30- to 100-fold difference in theoretical partition coefficient translates to significantly altered membrane permeability and environmental fate profiles.

Lipophilicity Drug Design Agrochemical Partition Coefficient

Molecular Weight and Fluorine Content Differentiation vs. Non-Fluorinated Structural Analog

The incorporation of three fluorine atoms increases the molecular weight of the target compound to 284.36 g/mol, representing a 31.4% increase over the non-fluorinated analog 1-phenyl-2-butyl-1-hexene (C16H24, MW 216.37 g/mol) [1]. The fluorine content of 20.07% by weight (3 × 18.998 / 284.36) provides a unique 19F NMR handle absent in non-fluorinated analogs, enabling facile quantitative tracking in complex reaction mixtures, biological matrices, or environmental samples [2].

Molecular Weight Fluorine Content 19F NMR Analytical Tracing

Predicted Physical Property Profile vs. Same-Formula Liquid Crystal Comparator (CAS 131819-22-2)

Despite sharing the molecular formula C17H23F3 with 1,2,3-trifluoro-5-(trans-4-pentylcyclohexyl)benzene (CAS 131819-22-2), the target compound exhibits a markedly different physical property profile due to its alkene-phenyl architecture rather than the saturated cyclohexyl-phenyl framework of the comparator. The target compound has a predicted density of 0.94 g/cm³ and a boiling point of 185.7°C at 760 mmHg , whereas the comparator has a reported density of 1.051 g/cm³ , representing an 11.8% lower density for the target. This density difference reflects the more open, less rigid molecular architecture of the alkenyl-bridged structure.

Density Boiling Point Flash Point Liquid Crystal Physical Properties

Regioisomeric Differentiation: para-CF3 vs. meta-CF3 Positional Isomer (CAS 1155766-07-6)

The target compound bears the trifluoromethyl group at the para position of the phenyl ring, whereas its closest commercially listed positional isomer, 2-butyl-1-[3-(trifluoromethyl)phenyl]-1-hexene (CAS 1155766-07-6), carries the CF3 group at the meta position [1]. In aromatic systems, para- vs. meta-CF3 substitution produces distinct electronic effects: the para-CF3 group exerts a stronger resonance electron-withdrawing effect (-R effect) on the conjugated alkene through the aromatic π-system, while the meta-CF3 acts primarily through inductive withdrawal (-I effect). This electronic difference is well-established to alter reaction rates in electrophilic additions to the alkene and to affect mesophase stability in liquid-crystalline applications [2].

Regioisomer Positional Isomer para-CF3 meta-CF3 Structure-Activity Relationship

Class-Level Differentiation: CF3-Alkenyl Benzene as Liquid Crystal Intermediate vs. Non-Mesogenic Alkylbenzene Analogs

Compounds of the general structure φ-CF3-alkenyl, to which (3-butyl-1,1,1-trifluorohept-2-en-2-yl)benzene belongs, were explicitly claimed in Merck Patent GmbH's WO-1990013610-A1 as mesogenic compounds suitable for liquid-crystal display applications [1]. The terminal CF3 group in combination with the alkenyl linker is known to impart favorable dielectric anisotropy and low rotational viscosity compared to alkyl-terminated analogs [2]. Non-fluorinated structural analogs such as 1-phenyl-2-butyl-1-hexene lack the strong dipole moment provided by the CF3 group and are not reported to exhibit mesogenic behavior, making them unsuitable substitutes for liquid-crystalline materials research or formulation [3].

Liquid Crystal Mesogen CF3 Terminal Group Dielectric Anisotropy LCD

High-Value Application Scenarios for (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene (CAS 649756-59-2)


Liquid-Crystalline Mesogen Intermediate for LCD Formulation Development

Based on its structural membership in the φ-CF3-alkenyl benzene class claimed in WO-1990013610-A1 , this compound serves as a synthetic intermediate or dopant in the development of nematic or smectic liquid-crystal mixtures. The para-CF3 group provides the requisite dielectric anisotropy (Δε) for voltage-driven molecular reorientation in display cells . Procurement of this specific regioisomer (para-CF3) rather than the meta-CF3 alternative (CAS 1155766-07-6) is critical, as the para substitution pattern maximizes the resonance contribution to molecular polarizability along the long molecular axis—a key determinant of clearing temperature and threshold voltage in LCD mixtures [1].

Fluorinated Building Block for Agrochemical Lead Optimization

The high predicted LogP of 6.38 positions this compound as a lipophilic scaffold for agrochemical lead optimization programs targeting enhanced cuticular penetration in foliar-applied pesticides or systemic transport in plant vascular tissues. The 19F NMR-active CF3 group enables quantitative tracking of the compound and its metabolites in plant uptake and soil dissipation studies without the background interference that complicates 1H NMR analysis of non-fluorinated analogs. The alkenyl moiety provides a synthetic handle for further functionalization via hydroboration, epoxidation, or cross-coupling reactions [1].

Quantitative Analytical Tracer and Internal Standard for Fluorinated Compound Analysis

The three chemically equivalent fluorine atoms in the CF3 group yield a single, intense 19F NMR singlet, making this compound suitable as an internal standard or tracer in 19F NMR-based quantification workflows . The molecular weight of 284.36 g/mol and predicted boiling point of 185.7°C place it in a range compatible with GC-MS analysis, while the absence of fluorine in the non-fluorinated analog 1-phenyl-2-butyl-1-hexene (MW 216.37) makes the latter completely invisible by 19F NMR [1]. This analytical differentiation enables selective quantification of the fluorinated compound even in the presence of non-fluorinated matrix components.

Structure-Activity Relationship (SAR) Probe for CF3 Positional Effects in Drug Discovery

The well-defined para-CF3 substitution pattern allows this compound to serve as a matched molecular pair partner with its meta-CF3 isomer (CAS 1155766-07-6) in SAR studies designed to dissect the contribution of resonance vs. inductive electronic effects to target binding or pharmacokinetic properties. The Hammett σp value of 0.54 for para-CF3 vs. σm of 0.43 for meta-CF3 provides a quantitative framework for interpreting differential biological activity, metabolic stability, or off-target selectivity arising solely from the position of the trifluoromethyl group on the aromatic ring.

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